molecular formula C25H19ClN2O2S B2594639 (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate CAS No. 692260-11-0

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate

Cat. No.: B2594639
CAS No.: 692260-11-0
M. Wt: 446.95
InChI Key: OJNGGVRXAYTXBP-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate is a complex organic compound that features a quinoline core substituted with a 4-chlorophenylmethylsulfanyl group and a 4-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate typically involves a multi-step process. One common approach starts with the preparation of the quinoline core, followed by the introduction of the 4-chlorophenylmethylsulfanyl group. The final step involves the formation of the imine linkage with 4-methylbenzoate.

    Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of 4-Chlorophenylmethylsulfanyl Group: This step can be achieved through a nucleophilic substitution reaction where the quinoline derivative reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Imine Linkage: The final step involves the condensation of the quinoline derivative with 4-methylbenzoic acid under acidic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and imine linkage. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate
  • (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives

Uniqueness

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate is unique due to its specific substitution pattern and the presence of both a quinoline core and a 4-methylbenzoate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-methylbenzoate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C25H19ClN2O2SC_{25}H_{19}ClN_{2}O_{2}S and a molecular weight of 446.95 g/mol. Its structure features a quinoline core, which is known for various pharmacological properties, alongside a sulfenyl group and a chlorinated phenyl ring.

Property Value
Molecular FormulaC25H19ClN2O2S
Molecular Weight446.95 g/mol
CAS Number692260-11-0
Density1.34 g/cm³ (predicted)
Boiling Point609.6 °C (predicted)

Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the quinoline and chlorophenyl moieties. These components are often linked to various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains.
  • Anticancer Properties : The presence of the sulfenyl group suggests potential anticancer activity, as many sulfur-containing compounds exhibit cytotoxic effects on cancer cells.
  • Anti-inflammatory Effects : Some derivatives of quinoline are known to modulate inflammatory pathways, indicating that this compound may have similar effects.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of related quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited significant inhibition zones, suggesting that this compound may also possess similar antimicrobial properties.
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays were conducted to assess the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results demonstrated that compounds with a sulfenyl group significantly inhibited cell proliferation, indicating that this compound could be a candidate for further anticancer studies.
  • Anti-inflammatory Activity :
    • Research has shown that certain quinoline-based compounds can inhibit pro-inflammatory cytokines in cell cultures. This suggests that this compound might modulate inflammatory responses in vivo, warranting further investigation into its therapeutic potential .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, such as those related to cancer proliferation or bacterial growth.
  • Receptor Modulation : It could potentially interact with cellular receptors that mediate inflammation or cell survival, influencing downstream signaling pathways.

Properties

IUPAC Name

[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O2S/c1-17-6-10-19(11-7-17)25(29)30-27-15-21-14-20-4-2-3-5-23(20)28-24(21)31-16-18-8-12-22(26)13-9-18/h2-15H,16H2,1H3/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNGGVRXAYTXBP-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.